molecular formula C9H18N2O2 B141555 Propyl 4-piperidinylcarbamate CAS No. 141498-56-8

Propyl 4-piperidinylcarbamate

Cat. No. B141555
M. Wt: 186.25 g/mol
InChI Key: HNVOOAODSCLLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-piperidinylcarbamate, also known as propoxycaine, is a local anesthetic that belongs to the class of ester-type anesthetics. It has been widely used in scientific research due to its ability to block nerve impulses and reduce pain sensation.

Scientific Research Applications

Propyl 4-piperidinylcarbamate has been used in scientific research as a local anesthetic to block pain sensation in animal models. It has also been used in studies investigating the effects of local anesthetics on nerve regeneration and neuroprotection. Additionally, propyl 4-piperidinylcarbamate has been used in studies investigating the role of local anesthetics in modulating ion channels and neurotransmitter release.

Mechanism Of Action

Propyl 4-piperidinylcarbamate works by blocking sodium channels in nerve cells, which prevents the propagation of action potentials and reduces pain sensation. It also has some effect on potassium channels and calcium channels. The exact mechanism of action is not fully understood, but it is thought to involve the interaction of the drug with the lipid membrane of the nerve cell.

Biochemical And Physiological Effects

Propyl 4-piperidinylcarbamate has been shown to have a number of biochemical and physiological effects. It can cause vasodilation and decrease blood pressure, as well as cause respiratory depression and decrease heart rate. It has also been shown to have anti-inflammatory effects and can reduce edema in animal models.

Advantages And Limitations For Lab Experiments

Propyl 4-piperidinylcarbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. It is also relatively stable and has a long shelf life. However, there are some limitations to its use. It can be toxic at high concentrations and can cause respiratory depression and cardiac arrest. Additionally, it can be difficult to control the dose and duration of action, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on propyl 4-piperidinylcarbamate. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the role of local anesthetics in nerve regeneration and neuroprotection. Additionally, there is interest in using local anesthetics as adjuvants in cancer therapy, as they have been shown to have anti-inflammatory and immunomodulatory effects. Finally, there is interest in developing new methods for delivering local anesthetics, such as using nanoparticles or liposomes to target specific tissues.

Synthesis Methods

Propyl 4-piperidinylcarbamate can be synthesized by the reaction of 4-piperidinol and propyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of propyl 4-piperidinylcarbamate and a byproduct, triethylammonium chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

properties

CAS RN

141498-56-8

Product Name

Propyl 4-piperidinylcarbamate

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

propyl N-piperidin-4-ylcarbamate

InChI

InChI=1S/C9H18N2O2/c1-2-7-13-9(12)11-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12)

InChI Key

HNVOOAODSCLLHQ-UHFFFAOYSA-N

SMILES

CCCOC(=O)NC1CCNCC1

Canonical SMILES

CCCOC(=O)NC1CCNCC1

synonyms

Carbamic acid, 4-piperidinyl-, propyl ester (9CI)

Origin of Product

United States

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